molecular formula C23H25NO3S B2664223 N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1396853-34-1

N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2664223
CAS RN: 1396853-34-1
M. Wt: 395.52
InChI Key: AXEUUVATQRSYRT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C23H25NO3S and its molecular weight is 395.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A novel class of compounds including ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and others starting from corresponding acid derivatives was reported. Intramolecular cyclization with thionyl chloride formed target fused ring systems, demonstrating the utility of this compound in complex chemical syntheses (Ergun et al., 2014).

Antimicrobial Activity

Chitosan Schiff bases were synthesized using heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, and exhibited antimicrobial activity against various bacterial and fungal species. This indicates potential applications in combating microbial infections (Hamed et al., 2020).

Supramolecular Effects

The effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds was studied. This research highlighted how heteroatom substitution influences π-based interactions, which is crucial for understanding molecular interactions in various scientific applications (Rahmani et al., 2016).

Amplification of Phleomycin

Compounds with furan-2'-yl and thien-2'-yl substituents, among others, were reported to amplify the effect of phleomycin against Escherichia coli. This finding could be significant for enhancing the efficacy of existing antibiotics (Brown & Cowden, 1982).

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-phenyl-N-(2-thiophen-2-ylethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3S/c25-22(23(11-15-26-16-12-23)19-6-2-1-3-7-19)24(18-20-8-4-14-27-20)13-10-21-9-5-17-28-21/h1-9,14,17H,10-13,15-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEUUVATQRSYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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